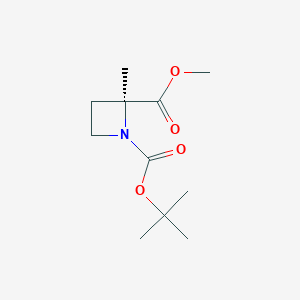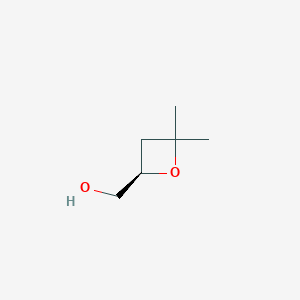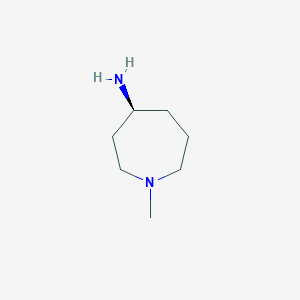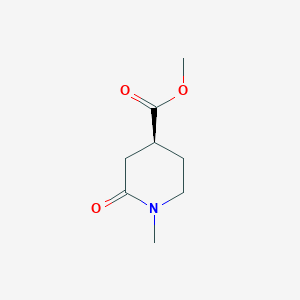
(R)-2-(1-methylpyrrolidin-3-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(1-methylpyrrolidin-3-yl)ethan-1-ol is a chiral compound with the molecular formula C7H15NO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-methylpyrrolidin-3-yl)ethan-1-ol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of ®-2-(1-methylpyrrolidin-3-yl)ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods
Industrial production of ®-2-(1-methylpyrrolidin-3-yl)ethan-1-ol may involve catalytic hydrogenation processes, where the precursor is hydrogenated in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature .
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(1-methylpyrrolidin-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can yield the corresponding amine or other reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation with Pd/C.
Substitution: SOCl2, PBr3, or other halogenating agents.
Major Products Formed
Oxidation: Corresponding ketones or aldehydes.
Reduction: Amines or other reduced derivatives.
Substitution: Halogenated derivatives or other substituted products.
Applications De Recherche Scientifique
®-2-(1-methylpyrrolidin-3-yl)ethan-1-ol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of ®-2-(1-methylpyrrolidin-3-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s hydroxyl group and pyrrolidine ring are key functional groups that contribute to its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-(1-methylpyrrolidin-3-yl)ethan-1-ol: The enantiomer of the compound, with similar chemical properties but different biological activity.
2-(1-methylpyrrolidin-3-yl)ethan-1-amine: A related compound with an amine group instead of a hydroxyl group.
2-(1-methylpyrrolidin-3-yl)ethan-1-one: The ketone precursor used in the synthesis of ®-2-(1-methylpyrrolidin-3-yl)ethan-1-ol.
Uniqueness
®-2-(1-methylpyrrolidin-3-yl)ethan-1-ol is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer. Its hydroxyl group also provides versatility in chemical reactions, making it a valuable intermediate in organic synthesis .
Propriétés
IUPAC Name |
2-[(3R)-1-methylpyrrolidin-3-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-8-4-2-7(6-8)3-5-9/h7,9H,2-6H2,1H3/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVHWDLLWKMHNT-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@H](C1)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-butyl (5R)-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B8217162.png)

![3-bromo-1-[(2S)-oxan-2-yl]pyrazole](/img/structure/B8217169.png)
![(5R)-1,7-diazaspiro[4.4]nonan-2-one;2,2,2-trifluoroacetic acid](/img/structure/B8217177.png)
![benzyl (4S)-3-oxo-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B8217183.png)

![tert-butyl (5R)-7-oxo-8-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B8217191.png)
![tert-butyl (5R)-7-oxo-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B8217192.png)
![(5R)-6-Benzyl-8-oxa-2,6-diazaspiro[4.5]decan-7-one;hydrochloride](/img/structure/B8217204.png)
![(R)-Spiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B8217211.png)


![methyl (6S)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B8217245.png)

